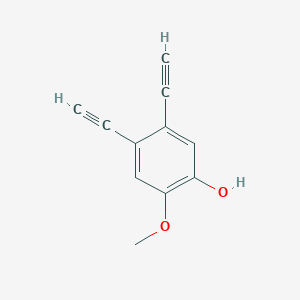

Phenol, 4,5-diethynyl-2-methoxy-

Description

Phenol, 4,5-diethynyl-2-methoxy- is a substituted phenolic compound characterized by two ethynyl (-C≡CH) groups at the 4- and 5-positions and a methoxy (-OCH₃) group at the 2-position. The compound is synthesized via a two-step process:

Step 1: Reaction of 1,2-dimethoxybenzene with iodine under optimized conditions (30% H₂SO₄ catalyst, acetic acid/methanol solvent, 70°C, 24 hours, molar ratio 1:1.1).

Step 2: Demethylation using boron tribromide (-15°C, 1 hour, molar ratio 1:1). The final product is confirmed via FTIR, ¹H NMR, and elemental analysis, achieving a yield of 57.5% .

Properties

CAS No. |

269086-09-1 |

|---|---|

Molecular Formula |

C11H8O2 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

4,5-diethynyl-2-methoxyphenol |

InChI |

InChI=1S/C11H8O2/c1-4-8-6-10(12)11(13-3)7-9(8)5-2/h1-2,6-7,12H,3H3 |

InChI Key |

VLSHDDSPUKYLCV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#C)C#C)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Phenol, 4,5-diethynyl-2-methoxy- can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Phenol, 4,5-diethynyl-2-methoxy- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield hydroquinones, which have significant biological and industrial applications. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: Electrophilic aromatic substitution reactions are facilitated by the presence of the methoxy group, which activates the aromatic ring towards electrophiles. Reagents such as bromine and nitric acid can be used to introduce various substituents onto the aromatic ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces hydroquinones.

Scientific Research Applications

Phenol, 4,5-diethynyl-2-methoxy- has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and conductivity.

Biology: This compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways. Its derivatives may exhibit biological activities, including antimicrobial and antioxidant properties.

Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing.

Industry: Phenol, 4,5-diethynyl-2-methoxy- is used in the production of advanced materials, such as coatings, adhesives, and plastics. Its ability to undergo various chemical modifications makes it a versatile component in industrial processes.

Mechanism of Action

The mechanism of action of Phenol, 4,5-diethynyl-2-methoxy- involves its interaction with specific molecular targets and pathways. The ethynyl groups and methoxy substituent influence its reactivity and binding properties. In biological systems, it may interact with enzymes and proteins, affecting their function and activity . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(4,5-Diphenyl-1H-Imidazole-2-yl)Phenol

This compound features a phenol core substituted with a diphenylimidazole group. Key differences and properties include:

- NLO Properties: Exhibits high hyperpolarizabilities (β = vector component ratio βvec/βtotal = 0.93, indicating unidirectional charge transfer) and third-order susceptibility (χ⁽³⁾ = 2.2627 × 10⁻⁶ esu) . Nonlinear absorption coefficient: 4.044 × 10⁻¹ cm/W; nonlinear refractive index: -2.89 × 10⁻⁶ cm²/W . Low HOMO-LUMO gap (theoretical TD-DFT/B3LYP analysis) facilitates charge transfer, critical for NLO performance .

- Applications : Suitable for optical limiting and photonic devices due to self-defocusing behavior (negative n₂) .

Comparison: Unlike Phenol, 4,5-diethynyl-2-methoxy-, the imidazole derivative’s NLO properties are experimentally validated.

Phenol, 4-Ethyl-2-Methoxy- (CAS 2785-89-9)

A simpler derivative with an ethyl (-CH₂CH₃) group at the 4-position and methoxy at the 2-position:

Phenol Esters (e.g., Vanillin Acetate, Guaiacol Acetate)

These derivatives replace hydroxyl hydrogens with acetyl groups:

- Vanillin Acetate (CAS 881-68-5) : Molecular weight = 194.19 g/mol; SMILES = CC(=O)OC₁=C(C=C(C=C₁)C=O)OC .

- Guaiacol Acetate (CAS 15212-03-0) : Molecular weight = 166.176 g/mol; SMILES = CC(=O)OC₁=CC=CC=C₁OC .

Comparison: Esterification reduces phenolic acidity but introduces carbonyl groups, altering solubility and reactivity. Phenol, 4,5-diethynyl-2-methoxy- retains a free hydroxyl group, enabling hydrogen bonding and coordination chemistry.

Phenol, 4-(2-Aminoethyl)-2-Methoxy- (CAS 554-52-9)

Features an aminoethyl (-CH₂CH₂NH₂) group at the 4-position:

Comparison: The aminoethyl group introduces basicity, while ethynyl groups in the target compound prioritize electronic delocalization.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.